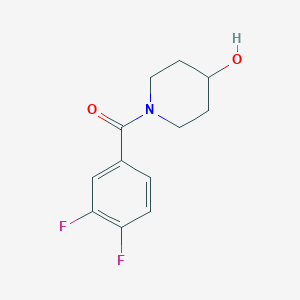

1-(3,4-二氟苯甲酰)哌啶-4-醇

描述

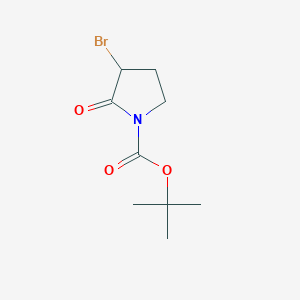

“1-(3,4-Difluorobenzoyl)piperidin-4-ol” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Synthesis Analysis

Piperidine derivatives are synthesized in different ways and have been utilized in various therapeutic applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The physical form of “1-(3,4-Difluorobenzoyl)piperidin-4-ol” is a powder . The storage temperature is room temperature .科学研究应用

可逆荧光探针

- 王、倪和邵(2016年)的一项研究讨论了一种结合4-氨基-2,2,6,6-四甲基哌啶-1-醇基团的可逆荧光探针。该探针用于活细胞中ClO(-)/AA氧化还原循环的循环检测,展示了在细胞生物化学中的潜在应用。

用于PET成像的放射性示踪剂

- Labas等人(2011年)的研究涉及开发含有4-(4-氟苄基)哌啶部分的PET放射性配体。这些配体用于成像NR2B NMDA受体,表明在神经影像和研究中的应用。

4-氟苄基特罗扎米醇的合成

- 舍内曼等人(2011年)的一篇论文讨论了1-芳基烷基-3,4-环氧哌啶的亲核开环反应,导致4-氟苄基特罗扎米醇的合成。该过程展示了在合成与神经递质转运相关的化合物中的应用。

螺[异苯并呋喃-1(3H),4'-哌啶]的合成

- 鲍尔等人(1976年)研究了螺[异苯并呋喃-1(3H),4'-哌啶]作为潜在中枢神经系统药物的合成 (Bauer et al., 1976)。这项研究突出了该化合物在开发中枢神经系统疾病治疗方法方面的潜力。

分子结构分析

- 马赫沙等人(2019年)的研究重点是各种1-[(1,3-苯并二氧杂环-5-基)甲基]-4-(卤代苯甲酰)哌嗪的分子结构。了解这些结构对于开发新的药物化合物至关重要。

姜黄素类似物的合成

- 拉吉塞蒂、鲍威尔和阿瓦斯蒂(2009年)进行了3,5-双(2-氟苄亚叉)基-4-哌啶酮等细胞毒性化合物类似物的合成研究。这些研究对于探索潜在的抗癌剂具有重要意义。

作用机制

Target of Action

The primary target of 1-(3,4-Difluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(3,4-Difluorobenzoyl)piperidin-4-ol acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function and preventing HIV-1 from entering the cell . The antagonistic activity of this compound has been evaluated using a ligand-induced calcium mobilization assay .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-(3,4-Difluorobenzoyl)piperidin-4-ol affects the HIV-1 entry pathway . By preventing the virus from entering the cell, the compound disrupts the viral replication cycle and inhibits the progression of the infection .

Result of Action

The primary result of the action of 1-(3,4-Difluorobenzoyl)piperidin-4-ol is the inhibition of HIV-1 entry into cells, which can potentially slow down or halt the progression of HIV-1 infection . This could lead to a decrease in viral load and an improvement in the patient’s immune function.

安全和危害

The safety information for “1-(3,4-Difluorobenzoyl)piperidin-4-ol” includes pictograms GHS07 and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

生化分析

Biochemical Properties

1-(3,4-Difluorobenzoyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is crucial in the process of HIV-1 entry into cells . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions.

Cellular Effects

1-(3,4-Difluorobenzoyl)piperidin-4-ol influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the CCR5 receptor, thereby impacting the HIV-1 infection process . Additionally, it can influence calcium mobilization within cells, which is vital for numerous cellular functions.

Molecular Mechanism

The molecular mechanism of 1-(3,4-Difluorobenzoyl)piperidin-4-ol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with the CCR5 receptor involves a strong salt-bridge interaction, which anchors the ligand to the receptor . This interaction can block the receptor’s function, thereby preventing HIV-1 from entering the cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,4-Difluorobenzoyl)piperidin-4-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of 1-(3,4-Difluorobenzoyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause toxicity in animal models . Therefore, determining the optimal dosage is crucial for its safe and effective use.

Metabolic Pathways

1-(3,4-Difluorobenzoyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. For example, its interaction with the CCR5 receptor can influence the metabolic pathways associated with HIV-1 infection .

Transport and Distribution

The transport and distribution of 1-(3,4-Difluorobenzoyl)piperidin-4-ol within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation within the cells. For instance, its binding to the CCR5 receptor can influence its distribution within the cellular compartments .

Subcellular Localization

1-(3,4-Difluorobenzoyl)piperidin-4-ol exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cells. For example, its interaction with the CCR5 receptor can localize it to the cell membrane, where it exerts its effects .

属性

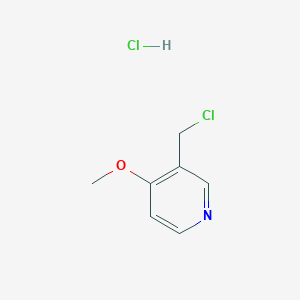

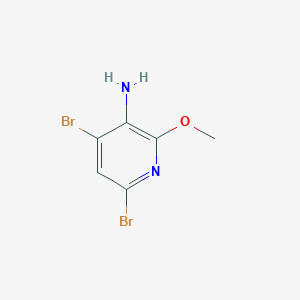

IUPAC Name |

(3,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINQZRQXHLEBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride](/img/structure/B1462344.png)

![2-Azaspiro[4.5]decan-8-ol](/img/structure/B1462346.png)